2-(2-((叔丁氧羰基)氨基)噻唑-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

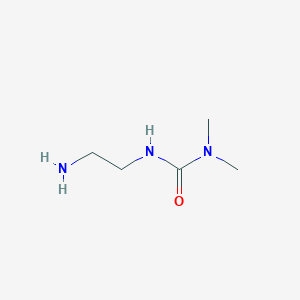

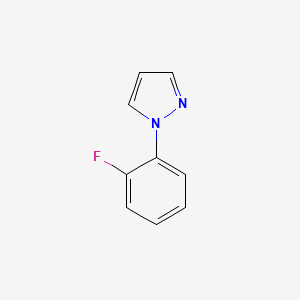

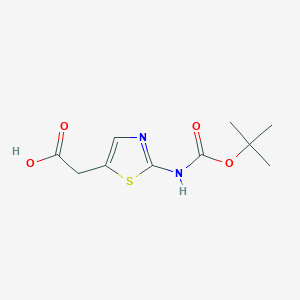

The compound "2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in chemistry to protect amino groups during synthesis because it can be removed afterwards under mild acidic conditions.

Synthesis Analysis

The synthesis of related thiazolyl acetic acid derivatives has been described in the literature. For instance, the synthesis of a similar compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, involves the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with DM in alkali conditions, using triethyl phosphate as a reagent . The optimized conditions for this reaction were studied, resulting in a high yield of 86.8% .

Molecular Structure Analysis

The molecular structure of thiazolyl acetic acid derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific stereochemistry of these compounds is crucial for their biological activity. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography .

Chemical Reactions Analysis

Thiazolyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group, protected by the Boc group, can be deprotected under acidic conditions, allowing for further chemical modifications. The acetic acid moiety provides another site for chemical reactions, such as esterification or amidation, which can be used to modify the compound's properties or to conjugate it to other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetic acid derivatives are influenced by their functional groups and molecular structure. For example, the polarity and solubility of these compounds can be adjusted by the presence of the tert-butoxycarbonyl group and the acetic acid moiety. The determination of the content of a similar compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, was achieved using reversed-phase HPLC, which indicates its chromatographic behavior and potential for purification .

科学研究应用

合成和表征

- 该化合物已通过不同的方法合成,强调优化条件以提高产率。例如,王玉环展示了一种在特定条件下进行缩合反应的合成工艺,以实现 86.8% 的产率(王玉环,2009)。同样,尹淑梅报道了相关硫酯衍生物的合成,强调了精确反应条件对于实现预期结果的重要性(尹淑梅,2006)。

药理学表征

- 研究已经调查了该化合物的衍生物的药理学潜力,探索了它们在各种受体上的活性。P. Conti 等人合成了与核心结构相关的立体异构体,检查了它们在离子型和代谢型谷氨酸受体上的活性,提供了对这些化合物的细微药理学特征和潜在治疗应用的见解(P. Conti 等人,2007)。

工业应用

- 对该化合物的衍生物的研究延伸到工业应用,研究探索了合成用于光电器件和化学传感框架中的新型衍生物。例如,S. Shafi 等人专注于 BOC 保护的硫代-1,3,4-恶二唑-2-基衍生物的合成,为在各种工业环境中进一步开发提供基础研究(S. Shafi 等人,2021)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

属性

IUPAC Name |

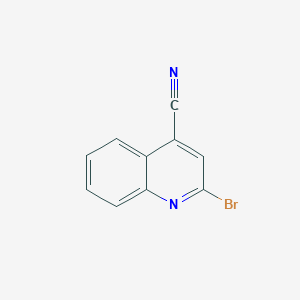

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid | |

CAS RN |

723278-39-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。